Ácido olivetolónico

Descripción general

Descripción

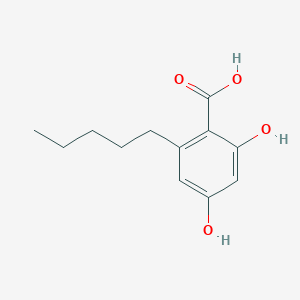

El ácido olivetolíco es un compuesto orgánico que juega un papel crucial como intermedio en la vía biosintética de los cannabinoides en Cannabis sativa . Es un derivado del ácido benzoico con la fórmula química C12H16O4 y es conocido por su participación en la formación de varios cannabinoides, incluyendo el tetrahidrocannabinol y el cannabidiol .

Aplicaciones Científicas De Investigación

El ácido olivetolíco tiene una amplia gama de aplicaciones de investigación científica. En química, sirve como un intermedio clave en la síntesis de cannabinoides, que son importantes fármacos neuroactivos . En biología y medicina, el ácido olivetolíco y sus derivados han mostrado potencial en el tratamiento de diversas afecciones, incluida la epilepsia y el cáncer . Además, el ácido olivetolíco se utiliza en la industria farmacéutica para la producción de preparaciones cannabinoides estandarizadas .

Mecanismo De Acción

El mecanismo de acción del ácido olivetolíco implica su conversión en otros cannabinoides a través de reacciones enzimáticas. Por ejemplo, el ácido olivetolíco se convierte en ácido cannabigerolico por la acción de la ciclasa de ácido olivetolíco y la preniltansferasa aromática . Estos cannabinoides luego ejercen sus efectos al interactuar con los receptores cannabinoides en el cuerpo, influyendo en varios procesos fisiológicos y patológicos .

Compuestos Similares:

- Olivetol

- Ácido cannabidiolico

- Ácido cannabigerolico

- Ácido Anziaico

Comparación: El ácido olivetolíco es único en su función como precursor en la biosíntesis de cannabinoides. Mientras que compuestos como el olivetol y el ácido cannabidiolico también están involucrados en la síntesis de cannabinoides, el ácido olivetolíco es específicamente importante por su función en la formación del ácido cannabigerolico, que es un intermedio clave en la producción de tetrahidrocannabinol y cannabidiol .

Análisis Bioquímico

Biochemical Properties

Olivetolic acid is a key intermediate in the biosynthesis of cannabinoids . It is synthesized by the action of olivetolic acid synthase (OLS) and olivetolic acid cyclase (OAC) . The OLS enzyme catalyzes the formation of a tetraketide-CoA intermediate, which is then cyclized and aromatized by OAC to form olivetolic acid . This process involves the loss of Coenzyme A .

Cellular Effects

It has been found to have anticonvulsant activity . This suggests that olivetolic acid may influence cell function by interacting with certain cell signaling pathways, potentially affecting gene expression and cellular metabolism.

Molecular Mechanism

The molecular mechanism of olivetolic acid involves its interaction with enzymes in the cannabinoid biosynthesis pathway. Specifically, olivetolic acid is converted into cannabigerolic acid (CBGA) through the addition of geranyl pyrophosphate (GPP), catalyzed by an aromatic prenyltransferase (APT) .

Temporal Effects in Laboratory Settings

Olivetolic acid was found to be rapidly absorbed in the plasma and brain of mice, with half-lives less than 15 minutes . Despite its poor brain penetration, olivetolic acid displayed a modest anticonvulsant effect .

Dosage Effects in Animal Models

In animal models, specifically the Scn1a+/- mouse model of Dravet syndrome, olivetolic acid exhibited a modest anticonvulsant effect, increasing the thermally induced seizure temperature threshold by approximately 0.4°C at a dose of 100 mg/kg .

Metabolic Pathways

Olivetolic acid is involved in the cannabinoid biosynthesis pathway. It is synthesized from hexanoyl-CoA and three malonyl-CoA molecules through the action of olivetolic acid synthase (OLS). The resulting tetraketide-CoA intermediate is then cyclized and aromatized by olivetolic acid cyclase (OAC) to form olivetolic acid .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: El ácido olivetolíco puede sintetizarse a través de varios métodos. Un enfoque común implica el uso de sintetasas de poliquetidos, que catalizan la formación de ácido olivetolíco a partir de hexanoil-CoA y malonil-CoA . Otro método implica el proceso de aromatización oxidativa catalítica, donde el olivetol y sus derivados se sintetizan a partir de precursores comúnmente disponibles utilizando catálisis atómica-económica .

Métodos de Producción Industrial: En entornos industriales, el ácido olivetolíco se puede producir utilizando fábricas de células microbianas diseñadas, como Escherichia coli. Este método implica la expresión combinatoria de enzimas sintasa de poliquetidos y ciclasa, junto con enzimas auxiliares para aumentar el suministro de hexanoil-CoA y malonil-CoA . Este enfoque ha demostrado el potencial para la producción a gran escala de ácido olivetolíco.

Análisis De Reacciones Químicas

Tipos de Reacciones: El ácido olivetolíco experimenta diversas reacciones químicas, incluidas la oxidación, la reducción y la sustitución. Una reacción notable es su conversión en ácido cannabigerolico a través de la adición de pirofosfato de geranilo, catalizada por una preniltansferasa aromática .

Reactivos y Condiciones Comunes: Los reactivos comunes utilizados en las reacciones que involucran ácido olivetolíco incluyen pirofosfato de geranilo, preniltansferasa aromática y ciclasa de ácido olivetolíco . Las condiciones para estas reacciones generalmente involucran rangos de temperatura y pH específicos para garantizar una actividad enzimática óptima.

Productos Principales: Los productos principales formados a partir de las reacciones del ácido olivetolíco incluyen el ácido cannabigerolico y otros cannabinoides como el tetrahidrocannabinol y el cannabidiol .

Comparación Con Compuestos Similares

- Olivetol

- Cannabidiolic acid

- Cannabigerolic acid

- Anziaic acid

Comparison: Olivetolic acid is unique in its role as a precursor in the biosynthesis of cannabinoids. While compounds like olivetol and cannabidiolic acid are also involved in cannabinoid synthesis, olivetolic acid is specifically important for its role in the formation of cannabigerolic acid, which is a key intermediate in the production of tetrahydrocannabinol and cannabidiol .

Propiedades

IUPAC Name |

2,4-dihydroxy-6-pentylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O4/c1-2-3-4-5-8-6-9(13)7-10(14)11(8)12(15)16/h6-7,13-14H,2-5H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXFKFRRXJUJGSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=C(C(=CC(=C1)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20197688 | |

| Record name | Olivetolic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20197688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

491-72-5 | |

| Record name | Olivetolic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=491-72-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Olivetolic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000491725 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Olivetolic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20197688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OLIVETOLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Y8J575L93 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of olivetolic acid in cannabinoid biosynthesis?

A1: Olivetolic acid serves as the precursor for the aromatic moiety of cannabinoids. It combines with geranyl diphosphate through the action of cannabigerolic acid synthase (CBGAS) to form cannabigerolic acid (CBGA), the central precursor to various cannabinoids like Δ9-tetrahydrocannabinolic acid (THCA) and cannabidiolic acid (CBDA) [, , , , , , , ].

Q2: How is olivetolic acid synthesized in Cannabis sativa?

A2: OA biosynthesis involves a two-step enzymatic process. First, tetraketide synthase (TKS), a type III polyketide synthase, uses malonyl-CoA and hexanoyl-CoA to produce a linear tetraketide intermediate [, , , ]. This intermediate is then cyclized by olivetolic acid cyclase (OAC) to form OA [, , , , , , , ].

Q3: Can olivetolic acid be produced in organisms other than Cannabis sativa?

A3: Yes, researchers have successfully engineered microorganisms like Escherichia coli [], Saccharomyces cerevisiae [, ], Yarrowia lipolytica [], Phaeodactylum tricornutum [], Aspergillus nidulans [], and even the amoeba Dictyostelium discoideum [] to produce OA. This highlights the potential for alternative, sustainable production platforms for this valuable compound.

Q4: What are the challenges and strategies for improving olivetolic acid production in heterologous hosts?

A4: Challenges include low production titers, shunt product formation, and the availability of precursors like hexanoyl-CoA and malonyl-CoA [, , ]. Strategies to overcome these limitations involve optimizing gene expression, engineering enzyme activity, and modifying metabolic pathways to enhance precursor supply [, , , ]. For instance, the fusion of enzymes involved in hexanoyl-CoA production with OA biosynthetic enzymes significantly increased OA production in E. coli [].

Q5: What is the significance of identifying genes involved in olivetolic acid biosynthesis?

A5: Identifying and characterizing genes like OLS, OAC, and CBGAS provides a foundation for understanding the genetic basis of cannabinoid production. This knowledge can be applied to develop molecular markers for breeding programs, optimize cultivation practices, and engineer cannabis plants with desired cannabinoid profiles [, , ].

Q6: What is the molecular formula and weight of olivetolic acid?

A6: The molecular formula of olivetolic acid is C12H16O4, and its molecular weight is 224.25 g/mol [].

Q7: What are the structural features of olivetolic acid?

A7: Olivetolic acid is an alkylresorcinolic acid characterized by a benzene ring with a pentyl chain at the C-1 position and hydroxyl groups at the C-2 and C-4 positions [, , ]. This unique structure contributes to its reactivity and biological activity.

Q8: Have any structural analogs of olivetolic acid been synthesized?

A8: Yes, researchers have successfully engineered enzymes like olivetolic acid cyclase (OAC) and tetraketide synthase (TKS) to generate OA analogs with varying alkyl chain lengths []. These analogs offer a platform for exploring the structure-activity relationship of OA and developing potentially more potent or selective cannabinoids.

Q9: What is the significance of the pentyl side chain in olivetolic acid?

A9: The length and structure of the alkyl chain at the C-3 position of cannabinoids, derived from the pentyl side chain of OA, significantly influence their pharmacological activities [, ]. Modifying this side chain through enzyme engineering could lead to novel cannabinoid analogs with altered potency and therapeutic potential.

Q10: Does olivetolic acid itself possess any biological activity?

A10: Research suggests that OA and its alkyl chain derivatives display antibacterial activity against Bacillus subtilis and Staphylococcus aureus [, ]. This finding highlights the potential of exploring OA and its analogs for novel antimicrobial agents.

Q11: What is the potential of olivetolic acid for developing novel cannabinoids?

A11: OA serves as a crucial building block for cannabinoid synthesis. By engineering the enzymes involved in OA biosynthesis and its subsequent conversion to cannabinoids, researchers can generate novel cannabinoid analogs with tailored pharmacological properties for therapeutic applications [, , ].

Q12: Has olivetolic acid been investigated for other applications besides cannabinoid synthesis?

A12: Yes, a recent study demonstrated the anticonvulsant effect of OA in a mouse model of Dravet syndrome, suggesting its potential therapeutic application beyond cannabinoids [].

Q13: Are there any natural sources of olivetolic acid other than Cannabis sativa?

A13: Olivetolic acid and its derivatives have been identified in other plant species, including Cetrelia sanguinea [] and Cladonia portentosa []. This discovery opens up possibilities for exploring alternative natural sources for this valuable compound.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.